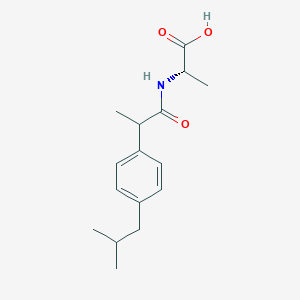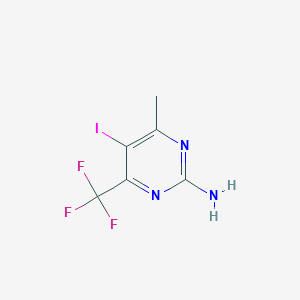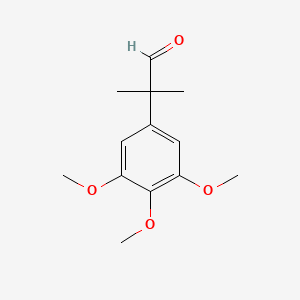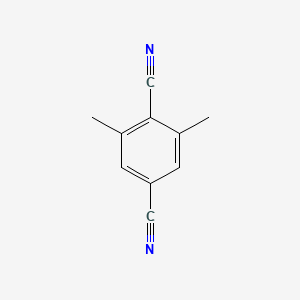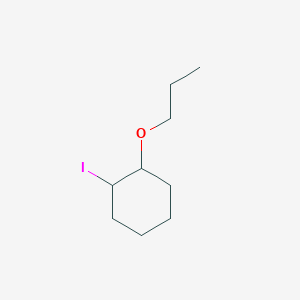
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a hydrochloride salt form of (4-(2-Morpholinoethoxy)phenyl)methanamine, which is known for its applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the intermediate (4-(2-Morpholinoethoxy)phenyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (4-(2-Morpholinoethoxy)phenyl)methanamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar structure but has different functional groups, leading to distinct biological activities
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride: Another structurally related compound with unique pharmacological properties.
Uniqueness
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of the morpholine ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C13H21ClN2O2 |
|---|---|
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H |
InChI-Schlüssel |
HTKRGUWUSYYQFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


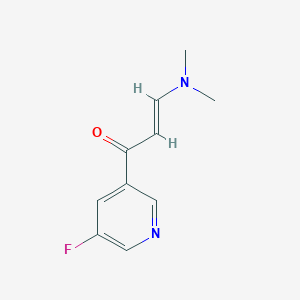
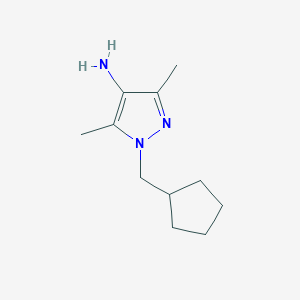
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

